molecular formula C14H12F2O2 B7790330 1,2-Bis(4-fluorophenyl)ethane-1,2-diol CAS No. 24133-58-2

1,2-Bis(4-fluorophenyl)ethane-1,2-diol

Cat. No.: B7790330
CAS No.: 24133-58-2
M. Wt: 250.24 g/mol
InChI Key: DDHFZTKNJGJNLK-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C14H12O2F2 It is characterized by the presence of two 4-fluorophenyl groups attached to a 1,2-ethanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-fluorophenyl)ethane-1,2-diol typically involves the reaction of 4-fluorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used, with sulfuric acid or sodium hydroxide being common choices.

    Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.

    Solvent: Solvents such as ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction could produce 4-fluorophenylethanol.

Scientific Research Applications

1,2-Bis(4-fluorophenyl)ethane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-fluorophenyl)ethane-1,2-diol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.

    Receptor Binding: It may bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediol, 1-(4-fluorophenyl)-: This compound has only one 4-fluorophenyl group attached to the ethanediol backbone.

    1,2-Bis(2-furanyl)ethane-1,2-diol: This compound features two furanyl groups instead of fluorophenyl groups.

Uniqueness

1,2-Bis(4-fluorophenyl)ethane-1,2-diol is unique due to the presence of two 4-fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHFZTKNJGJNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373135
Record name 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24133-58-2
Record name 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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